3-(Chloromethyl)-2-phenoxypyridine

Catalog No.
S6619342
CAS No.
1248103-71-0
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-2-phenoxypyridine

CAS Number

1248103-71-0

Product Name

3-(Chloromethyl)-2-phenoxypyridine

IUPAC Name

3-(chloromethyl)-2-phenoxypyridine

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,9H2

InChI Key

HEVICWRHVBARPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CCl

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CCl

3-(Chloromethyl)-2-phenoxypyridine is an organic compound characterized by a pyridine ring substituted with a chloromethyl group and a phenoxy moiety. The chemical structure can be represented as follows:

  • Molecular Formula: C11_{11}H10_{10}ClN\O
  • Molecular Weight: Approximately 221.65 g/mol

This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both the chloromethyl and phenoxy functional groups, which may enhance its reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives, potentially altering its biological activity.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

These reactions are essential for modifying the compound's structure to enhance its properties for specific applications.

Research indicates that 3-(Chloromethyl)-2-phenoxypyridine exhibits significant biological activity. It has been observed to interact with various enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The compound has shown potential effects on cellular functions by modulating signaling pathways and gene expression. Furthermore, it may influence metabolic pathways through its interactions with specific biomolecules, leading to enzyme inhibition or activation.

The synthesis of 3-(Chloromethyl)-2-phenoxypyridine typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-phenoxypyridine as the base compound.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents like thionyl chloride or chloromethyl methyl ether under controlled conditions.
  • Purification: The product is purified through crystallization or chromatography techniques to obtain the desired hydrochloride salt form.

This multi-step process allows for the efficient production of 3-(Chloromethyl)-2-phenoxypyridine while maintaining high yields and purity .

3-(Chloromethyl)-2-phenoxypyridine has several applications in various fields:

  • Medicinal Chemistry: Its ability to modulate enzyme activity makes it a candidate for drug development, particularly in creating new therapeutic agents targeting specific diseases.
  • Organic Synthesis: The compound serves as an intermediate in synthesizing more complex molecules in organic chemistry.
  • Biochemical Research: It is used in studies involving enzyme interactions and cellular processes, contributing to our understanding of biochemical pathways.

Studies on 3-(Chloromethyl)-2-phenoxypyridine have revealed its interactions with various biomolecules:

  • Enzyme Interactions: It has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
  • Cellular Effects: The compound influences cellular signaling pathways and gene expression, which may have implications for therapeutic applications.
  • Stability Studies: Research indicates that while the compound remains stable under certain conditions, it can degrade when exposed to light or high temperatures.

These interaction studies help elucidate the compound's potential therapeutic mechanisms and guide further research.

Several compounds share structural similarities with 3-(Chloromethyl)-2-phenoxypyridine, including:

Compound NameStructural FeaturesUnique Aspects
3-(Bromomethyl)-2-phenoxypyridineBromine substitution instead of chlorinePotentially different reactivity profiles
4-(Chloromethyl)-2-phenoxypyridineChlorine at a different positionMay exhibit different biological activities
3-(Chloromethyl)-pyridin-4-olHydroxy group additionAltered solubility and potential biological effects
3-(Chloromethyl)-1-methylpyridinMethyl substitution on pyridineChanges in lipophilicity affecting bioavailability

These compounds highlight the unique properties of 3-(Chloromethyl)-2-phenoxypyridine while showcasing how slight modifications can lead to significant differences in reactivity and biological activity. The presence of both chloromethyl and phenoxy groups in this compound contributes to its distinctive characteristics compared to others listed.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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